

Spectroscopic Analysis of 3-Nitrosalicylic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	3-Nitrosalicylic acid	
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This guide provides a comprehensive overview of the spectroscopic data for **3-Nitrosalicylic acid** (CAS No: 85-38-1), a key intermediate in pharmaceutical and dye manufacturing. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for **3-Nitrosalicylic acid**, organized for clarity and comparative analysis.

NMR spectroscopy provides detailed information about the molecular structure of **3-Nitrosalicylic acid**. The data presented below was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d₆).

¹H NMR Data (300 MHz, DMSO-d₆)[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.25	Doublet (d)	8.1	Aromatic Proton (H)
8.19	Doublet (d)	7.5	Aromatic Proton (H)
7.15	Triplet (t)	7.8	Aromatic Proton (H)



Additional coupling constants observed include J=1.9 Hz between two of the aromatic protons. [2]

¹³C NMR Data (DMSO-d₆)[1]

Chemical Shift (δ) ppm	Assignment
169.6	Carbonyl Carbon (C=O)
162.6	Aromatic Carbon (C-OH)
138.1	Aromatic Carbon (C-NO ₂)
135.6	Aromatic Carbon (CH)
129.0	Aromatic Carbon (CH)
122.2	Aromatic Carbon (CH)
112.0	Aromatic Carbon (C-COOH)

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Key IR Absorption Bands (cm⁻¹)



Wavenumber (cm ⁻¹)	Intensity	Assignment	Technique
3500 - 2500	Broad	O-H stretch (Carboxylic acid and Phenol)	ATR[1]
1670 - 1700	Strong	C=O stretch (Carboxylic acid)	ATR[1]
1578	-	Aromatic C=C stretch	ATR[1]
1522	-	N-O asymmetric stretch (NO ₂)	ATR[1]
1346	-	N-O symmetric stretch (NO ₂)	ATR[1]
1281	-	C-O stretch	ATR[1]

Spectra have been recorded using both Attenuated Total Reflection (ATR) and KBr wafer techniques.[1][3]

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While a complete spectrum is not readily available in the cited literature, analysis using an HPLC with a UV-Vis detector indicates significant absorbance at 310 nm.[4]

UV-Vis Absorption Data

λmax (nm)	Solvent/Mobile Phase
~310	Acetonitrile / Water with 0.4% v/v H₃PO₄ (HPLC Mobile Phase)[4]

Experimental Protocols

The methodologies outlined below are based on the procedures described in the referenced literature.

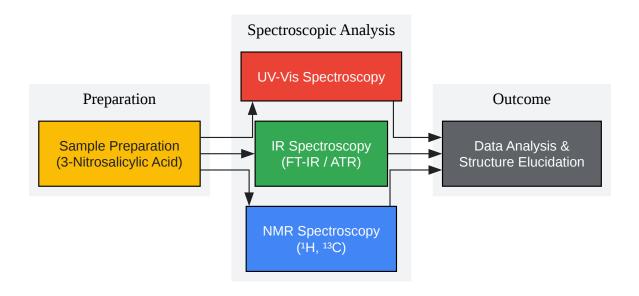


- Instrumentation: A Bruker AC 300 spectrometer, operating at a frequency of 300 MHz for ¹H NMR, was used.[1]
- Sample Preparation: A sample of 3-Nitrosalicylic acid was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
- Data Acquisition: Standard pulse sequences were used to acquire ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A Nicolet 5700 FT-IR spectrometer was utilized for data collection.[1]
- Technique: The spectrum was recorded using the Attenuated Total Reflection (ATR) mode.[1]
 This technique involves placing the solid sample directly onto the ATR crystal. An alternative method cited in the literature involves preparing a potassium bromide (KBr) pellet containing the sample.[3]
- Data Acquisition: The spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum was collected prior to sample analysis.
- Instrumentation: A UV-Vis spectrophotometer, often used as a detector for High-Performance Liquid Chromatography (HPLC), is suitable for this analysis.[4]
- Sample Preparation: A dilute solution of **3-Nitrosalicylic acid** is prepared in a suitable solvent, such as ethanol or methanol, in which the compound is freely soluble.[5] For the cited HPLC analysis, a mixture of acetonitrile and an aqueous buffer was used.[4]
- Data Acquisition: The cuvette containing the sample solution is placed in the spectrophotometer. A blank cuvette with the solvent is used as a reference. The absorbance is scanned over a range of wavelengths (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Nitrosalicylic acid**.





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Caption: General workflow for spectroscopic analysis.

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